Home > Products > Building Blocks P1627 > 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine
2-(3-Bromophenyl)-1,3-benzoxazol-5-amine - 293737-81-2

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Catalog Number: EVT-405147
CAS Number: 293737-81-2
Molecular Formula: C13H9BrN2O
Molecular Weight: 289.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is not directly described in the provided papers, several papers describe the synthesis of closely related benzoxazole derivatives. One common method involves the cyclization of amino alcohols with cyanogen bromide to obtain 1,3-benzoxazol-2-amine, followed by further modifications. [] Another approach utilizes a multi-step synthesis starting with readily available materials, incorporating condensation reactions and ammonolysis. [] Microwave-assisted synthesis has also been employed for the rapid and efficient production of benzoxazole derivatives with various substituents. []

Chemical Reactions Analysis

The provided papers describe various chemical reactions involving benzoxazole derivatives. For example, benzoxazole derivatives have been shown to react with hydrazine hydrate, [] chloro acyl derivatives, [] hydroxyl amines, [] substituted phenyl sulfonyl chlorides, [] and various amines. [] These reactions demonstrate the versatility of benzoxazole scaffolds for generating diverse libraries of compounds with potentially enhanced biological activities.

Applications
  • Antimicrobial Agents: Benzoxazole derivatives have shown promising activity against various bacterial and fungal strains, making them attractive candidates for developing novel antimicrobial drugs. [, , , , ]
  • Anticancer Agents: Studies have demonstrated the potential of benzoxazole derivatives in inhibiting the growth of cancer cell lines, indicating their potential as anticancer agents. [, , , ]
  • Anti-inflammatory Agents: Some benzoxazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting their potential as anti-inflammatory agents. []
  • α-Glucosidase Inhibitors: Certain benzoxazole derivatives have shown potent α-glucosidase inhibitory activity, highlighting their potential for developing novel antidiabetic drugs. []
  • Casein Kinase 1 Delta (CK1δ) Inhibitors: Specific benzoxazole derivatives have been identified as inhibitors of CK1δ, suggesting their potential for treating neurodegenerative disorders like Alzheimer's disease. []
  • Dual Orexin Receptor Antagonists: Benzoxazole-containing compounds have been developed as dual orexin receptor antagonists, demonstrating potential for treating insomnia. []

2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Derivatives

  • Compound Description: This group encompasses a range of amine derivatives synthesized using 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide as a central scaffold []. These compounds were investigated for their antitumor and antimicrobial properties. Notably, compounds 3a, 3b, and 3g within this series demonstrated strong antifungal activity against A. flavus, while 3a, 3b, 3d, and 3h exhibited potent activity against C. albicans [].

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives

  • Compound Description: This series comprises derivatives of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, synthesized for their potential antitumor and antibacterial applications []. Notably, compound 6h displayed significant activity in both antitumor and antibacterial assays. Additionally, compounds 6g and 6a showed promise as antibacterial and antitumor agents [].
  • Compound Description: This set of compounds consists of novel 1,3-thiazolidine-4-one derivatives synthesized by reacting 2-(P-tolyl)benzoxazol-5-amine with various aldehydes and thioglycolic acid []. These compounds underwent antimicrobial evaluation, exhibiting high activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa and E. coli) bacteria, as well as antifungal activity against C. albicans [].

N-1,3-Benzoxazol-2yl benzene Sulfonamides

  • Compound Description: This group consists of N-1,3-benzoxazol-2yl benzene sulfonamides synthesized via the cyclization of amino alcohols with cyanogen bromide, followed by reaction with substituted phenyl sulfonyl chlorides []. Compounds within this series, specifically 3a (N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide) and 3b (4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl) benzene-1sulfonamide), were found to possess significant antimicrobial activity [].

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia []. Its development was prompted by the need to address poor oral pharmacokinetics observed in earlier diazepane orexin receptor antagonists [].

[(1,3‐Benzoxazol‐2‐yl)‐(5‐chloro‐1,3‐benzoxazol‐2‐yl)]amine (L)

  • Compound Description: This compound features a nitrogen atom bridging two benzoxazole units, one of which is substituted with a chlorine atom at the 5-position []. The compound has been investigated for its conformational and tautomeric properties, as well as its ability to form coordination compounds with metals like cobalt and nickel [].

Properties

CAS Number

293737-81-2

Product Name

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

InChI

InChI=1S/C13H9BrN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2

InChI Key

RBEUAXOSGXEKQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.